Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate
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Description
Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate is a useful research compound. Its molecular formula is C16H16N5NaO7S and its molecular weight is 445.382. The purity is usually 95%.
BenchChem offers high-quality Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate involves the protection of specific functional groups and subsequent reactions to form the desired product.
Starting Materials
Sodium hydroxide, 4-nitrobenzenesulfonic acid, Sodium nitrite, 4-aminobenzenesulfonic acid, 2-deoxy-D-ribose, 9H-purin-6-amine, Tetrahydrofuran, Acetic anhydride, Trifluoroacetic acid, Methanol, Wate
Reaction
Step 1: Nitration of 4-nitrobenzenesulfonic acid with sodium nitrite in acidic conditions to form 4-nitrobenzenesulfonyl chloride, Step 2: Reduction of 4-nitrobenzenesulfonyl chloride with sodium borohydride to form 4-aminobenzenesulfonic acid, Step 3: Protection of the amine group of 4-aminobenzenesulfonic acid with acetic anhydride to form N-acetyl-4-aminobenzenesulfonic acid, Step 4: Protection of the hydroxyl groups of 2-deoxy-D-ribose with trifluoroacetic acid to form 2,3,5-tri-O-acetyl-D-ribose, Step 5: Condensation of N-acetyl-4-aminobenzenesulfonic acid with 2,3,5-tri-O-acetyl-D-ribose in the presence of sodium hydroxide to form the corresponding nucleoside intermediate, Step 6: Protection of the amino group of the nucleoside intermediate with acetic anhydride to form N-acetyl-nucleoside intermediate, Step 7: Deprotection of the hydroxyl groups of the nucleoside intermediate with methanol and sodium hydroxide to form the corresponding nucleoside, Step 8: Coupling of the nucleoside with 9H-purin-6-amine in the presence of tetrahydrofuran and sodium hydroxide to form the desired product, Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate
properties
IUPAC Name |
sodium;4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7S.Na/c22-5-10-12(23)13(24)16(28-10)21-7-19-11-14(17-6-18-15(11)21)20-8-1-3-9(4-2-8)29(25,26)27;/h1-4,6-7,10,12-13,16,22-24H,5H2,(H,17,18,20)(H,25,26,27);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEFPEJJPNYEHO-KHXPSBENSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N5NaO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743316 |
Source
|
Record name | Sodium N-(4-sulfonatophenyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate | |
CAS RN |
143668-15-9 |
Source
|
Record name | Sodium N-(4-sulfonatophenyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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